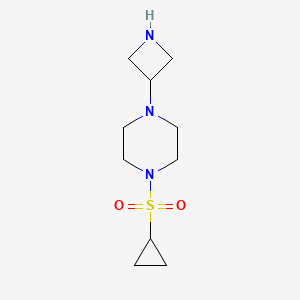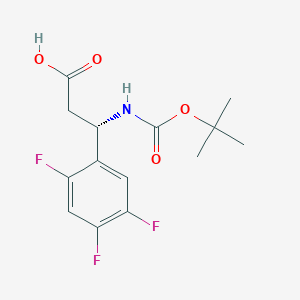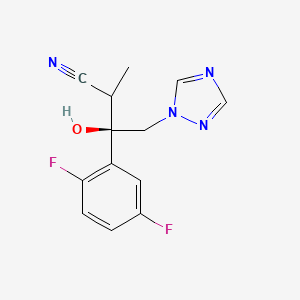![molecular formula C10H14FN3 B13640818 1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
1-[(2-Fluoropyridin-4-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluoropyridin-4-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoropyridin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(2-Fluoropyridin-4-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Fluoropyridin-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Fluoropyridin-4-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-Fluoropyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
1-[(2-Trifluoromethylpyridin-4-yl)methyl]piperazine: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
1-[(2-Chloropyridin-4-yl)methyl]piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-[(2-Fluoropyridin-4-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity in certain biological contexts.
Propiedades
Fórmula molecular |
C10H14FN3 |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
1-[(2-fluoropyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-7-9(1-2-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
Clave InChI |
QTAKQRMUJNONQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)


![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)


![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)


![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
